molecular formula C8H6N2 B1680401 Quinoxaline CAS No. 91-19-0

Quinoxaline

Katalognummer: B1680401
CAS-Nummer: 91-19-0
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: XSCHRSMBECNVNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Discovery

Quinoxaline was first synthesized in 1884 by German chemists Korner and Hinsberg via the condensation of ortho-phenylenediamine with glyoxal, a 1,2-dicarbonyl compound. Early studies focused on its structural characterization and basic reactivity, but interest expanded in the mid-20th century with the discovery of its derivatives’ biological activities. For instance, this compound-based antibiotics like echinomycin and actinoleutin were identified in the 1950s, highlighting its potential in drug development. By the 1970s, derivatives such as quinoxidine and dioxidine were patented as broad-spectrum antimicrobial agents, solidifying this compound’s role in medicinal chemistry.

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is This compound , though it is also known as 1,4-benzodiazine or benzopyrazine due to its fused benzene-pyrazine structure. Its numbering system assigns position 1 to the nitrogen atom in the pyrazine ring adjacent to the benzene fusion, with sequential numbering proceeding clockwise (Figure 1). Substituents are named relative to this framework, e.g., 2-methylthis compound.

Table 1: Synonyms and Registry Identifiers

Synonym Registry Number (CAS)
1,4-Diazanaphthalene 91-19-0
Benzo[a]pyrazine 91-19-0
Phenopiazine 91-19-0

Molecular Architecture and Ring System

This compound’s structure comprises a planar, aromatic system with delocalized π-electrons across the fused rings. Key physicochemical properties include:

  • Molecular weight : 130.15 g/mol.
  • Melting point : 29–34°C.
  • Boiling point : 220–223°C.
  • Solubility : Miscible in water, ethanol, and organic solvents.
  • Acidity : pKa = 0.60 (monoprotonation) and 5.52 (diprotonation).

The pyrazine ring contributes to this compound’s weak basicity, while the benzene ring enhances stability. Spectroscopic analyses, including $$ ^1\text{H} $$-NMR and IR, confirm its electronic symmetry and resonance hybridization.

Figure 1: Molecular Structure of this compound

   1   2  
    N  
6       3  
C       C  
5       4  
    N  

Isomeric Relationships with Other Naphthyridines

This compound belongs to the naphthyridine family, which includes isomers differing in nitrogen atom positions:

Table 2: Isomeric Naphthyridines

Isomer Nitrogen Positions Key Differences
This compound 1,4 Fused benzene-pyrazine system
Quinazoline 1,3 Pyrimidine ring fused to benzene
Phthalazine 1,2 Pyridazine ring fused to benzene
Cinnoline 1,2 Benzene fused to pyridazine (different substitution pattern)

This compound’s isomerism arises from the pyrazine ring’s 1,4-diazine configuration, distinct from quinazoline’s 1,3-diazine and phthalazine’s 1,2-diazine systems. These structural variations influence electronic distribution, reactivity, and biological activity. For example, quinazoline derivatives are more commonly associated with kinase inhibition, whereas quinoxalines exhibit broader antimicrobial and anticancer profiles.

Eigenschaften

IUPAC Name

quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHRSMBECNVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049432
Record name Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-19-0
Record name Quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4AR6M6T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinoxaline can be synthesized through several methods. One common method involves the condensation of ortho-diamines with 1,2-diketones. For example, the parent compound this compound can be synthesized by condensing glyoxal with 1,2-diaminobenzene . Substituted derivatives can be formed using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-free catalysis to achieve a more environmentally friendly synthesis. Recent advances have focused on using green chemistry principles to reduce the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

Quinoxaline can undergo electrophilic aromatic substitution reactions similar to other aromatic compounds. The presence of nitrogen atoms in the ring can influence the reactivity:

  • Halogenation : this compound can be halogenated using bromine or chlorine in the presence of a Lewis acid catalyst, leading to the formation of halogenated derivatives.

  • Nitration : Nitration can occur at the 2-position under controlled conditions, producing 2-nitrothis compound .

Nucleophilic Substitution

Nucleophilic substitution reactions are also significant for this compound derivatives:

  • Reactions with Grignard Reagents : this compound reacts with Grignard reagents to form substituted quinoxalines, showcasing its ability to participate in nucleophilic attacks on electrophilic centers .

  • Formation of Quinoxalinones : The cyclization of substituted acetanilides leads to quinoxalinone derivatives through intramolecular nucleophilic substitution .

Oxidation and Reduction Reactions

The oxidation states of this compound can be modified through various chemical processes:

  • Oxidation : this compound derivatives can be oxidized to form this compound N-oxides, which exhibit distinct reactivity profiles compared to their parent compounds .

  • Reduction : Reduction reactions can convert quinoxalines into dihydroquinoxalines or other reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4) .

  • Biological Activity and Applications

This compound derivatives are noted for their significant biological activities:

  • Antimicrobial Activity : Certain this compound derivatives have shown promising antifungal activity against pathogens such as Pyricularia oryzae and Rhizoctonia .

  • Pharmaceutical Applications : Due to their structural diversity, quinoxalines are explored as potential candidates for drug development, particularly in treating various diseases including cancer and infections .

This compound serves as an important scaffold in organic chemistry and medicinal chemistry due to its versatile reactivity and biological significance. Continued research into its synthetic pathways and functionalization will likely yield novel compounds with enhanced pharmacological properties.

Reaction TypeDescriptionReferences
Electrophilic Aromatic SubstitutionHalogenation and nitration reactions yielding substituted derivatives
Nucleophilic SubstitutionReactions with Grignard reagents and formation of quinoxalinones
OxidationFormation of this compound N-oxides
ReductionConversion to dihydroquinoxalines using reducing agents

This comprehensive overview highlights the chemical reactions involving this compound, emphasizing its synthesis methods, reactivity patterns, and potential applications in medicinal chemistry. Further research could expand its utility in drug discovery and development.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

Quinoxaline derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. Key areas of application include:

  • Anticancer Activity : this compound derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, recent studies have identified compounds that effectively target various cancer types, including breast and lung cancers .
  • Antimicrobial Properties : Compounds such as this compound 1,4-di-N-oxide have demonstrated significant antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL .
  • Antiviral Effects : this compound derivatives have been explored as potential antiviral agents against viruses such as HIV and Hepatitis B. Notably, S-2720 has emerged as a potent inhibitor of HIV-1 reverse transcriptase .
  • Antimalarial and Antileishmanial Activities : this compound derivatives have shown efficacy against malaria and leishmaniasis. A structure–activity relationship (SAR) study identified new compounds effective against Leishmania amazonensis, with promising pIC50 values indicating strong biological activity .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for drug development. Recent SAR studies have provided insights into how modifications to the this compound structure can enhance its therapeutic effects:

Compound TypeActivityKey Findings
This compound DerivativesAntileishmanialNew derivatives designed showed pIC50 values >5.0 against Leishmania .
NitroquinoxalinesAntimalarialCompounds demonstrated >70% efficacy at low concentrations against Schistosoma mansoni .
Polysubstituted QuinoxalinesAntiviralEffective against Hepatitis B virus with notable cytotoxicity concerns .

Anticancer Research

A recent review compiled data on several this compound derivatives that have entered clinical trials for cancer treatment. Notably, compounds targeting specific oncogenic pathways have shown enhanced efficacy compared to traditional chemotherapeutics .

Antimicrobial Developments

In a comparative study, a novel this compound derivative was evaluated against MRSA strains and exhibited superior activity compared to vancomycin, suggesting its potential as a new treatment option for antibiotic-resistant infections .

Antiviral Applications

Research focusing on antiviral applications highlighted the development of this compound derivatives that inhibit viral replication mechanisms effectively. For example, one study synthesized 14 new compounds that were tested against enteroviruses, showing significant promise .

Wirkmechanismus

The mechanism of action of quinoxaline derivatives varies depending on their specific application. For example, this compound 1,4-di-N-oxides exhibit antimicrobial, antitumoral, and anti-inflammatory activities. These compounds often target bacterial DNA, leading to the inhibition of DNA synthesis and cell death . In anticancer applications, this compound derivatives can inhibit various enzymes and signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[1,5-a]quinoxaline

Pyrazolo[1,5-a]this compound derivatives share structural similarities with this compound but incorporate an additional pyrazole ring. Unlike this compound-based agonists, these compounds act as potent TLR7 antagonists (IC₅₀ = 8.2–10 µM) without agonist activity. The antagonistic potency is maximized when the alkyl chain substituent contains 4–5 carbon atoms (e.g., butyl/isobutyl groups) .

Property This compound Pyrazolo[1,5-a]this compound
Core Structure Benzene + pyrazine Benzene + pyrazine + pyrazole
Biological Activity Broad (antibacterial, anticancer) Specific (TLR7 antagonism)
Key Substituent Effect Substitutions enhance potency Alkyl chain length critical for activity

Imidazo[4,5-f]this compound

Imidazo[4,5-f]this compound derivatives, such as 2-amino-3,8-dimethylimidazo[4,5-f]this compound (MeIQx), are mutagenic compounds found in cooked meats. Unlike therapeutic quinoxalines, MeIQx metabolites like 2-amino-8-hydroxymethyl-3-methylimidazo[4,5-f]this compound (Compound I) exhibit carcinogenic activity in Salmonella typhimurium assays .

Property This compound Imidazo[4,5-f]this compound
Natural Occurrence Synthetic Cooked meat byproduct
Toxicity Profile Low (therapeutic derivatives) High (mutagenic/carcinogenic)
Key Applications Pharmaceuticals, materials Toxicology studies

6H-Indolo[2,3-b]this compound

6H-Indolo[2,3-b]this compound features an indole ring fused to this compound, enhancing π-conjugation. This structural modification enables applications in DNA/protein interaction studies and organic semiconductors, unlike simpler this compound derivatives .

Property This compound 6H-Indolo[2,3-b]this compound
Aromatic System Bicyclic Tricyclic (expanded conjugation)
Key Applications Antimicrobial agents Electroluminescent materials, DNA studies
Thermal Stability Moderate High (glass transition >150°C)

Quinoline Derivatives

Quinoline, an isomeric heterocycle, differs from this compound by replacing one pyrazine nitrogen with a carbon atom. While this compound derivatives target DNA gyrase and proteases, quinolines (e.g., chloroquine) are renowned for antimalarial activity .

Property This compound Quinoline
Core Structure Benzene + pyrazine Benzene + pyridine
Pharmacological Focus Broad-spectrum agents Antimalarial, antiviral
SAR Flexibility High (substituents at C2/C3) Limited by resistance mechanisms

Substituent Effects on this compound Activity

Position-Specific Modifications

  • C2 Substitutions: Cyano or trifluoromethyl groups at C2 enhance cytotoxicity (e.g., IC₅₀ = 1.3–2.1 µM for antitumor activity) .
  • C3 Substitutions : Larger groups (e.g., isopropyl) reduce potency against drug-resistant protease variants (Ki >1 mM) due to steric hindrance .

Functional Group Comparisons

Substituent Biological Impact Example Compound
Trifluoromethyl (C2) Enhances cytotoxicity and enzyme inhibition 7h (IC₅₀ = 1.3 µM)
Ethyl (C3) Optimal for protease inhibition (Ki = 0.5–2 nM) HCV NS3/4A inhibitor 19a
Hydrophobic chains Improve corrosion inhibition efficiency (>90%) Q1 inhibitor in 1M HCl

Key Research Findings

  • Antimicrobial Activity: this compound 1,4-di-N-oxide derivatives show MIC <0.30 µg/mL against M. tuberculosis but lack DNA gyrase inhibition, suggesting a unique mechanism .
  • Anticancer SAR : Sulfonamide derivatives with trifluoromethyl groups at C2 rival etoposide in potency (IC₅₀ = 1.3–2.1 µM) .
  • Drug Resistance : Larger C3 substituents (e.g., isopropyl) in HCV protease inhibitors reduce activity against D168A variants by 2–4 fold .

Biologische Aktivität

Quinoxaline is a bicyclic compound that has garnered significant attention for its diverse biological activities. This article explores the various pharmacological properties of this compound and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral effects. We will also discuss structure-activity relationships (SAR) and highlight key research findings through data tables and case studies.

Overview of this compound

This compound (C8H6N2) is a nitrogen-containing heterocyclic compound. Its derivatives have been synthesized and evaluated for various biological activities, making it a compound of interest in medicinal chemistry. The biological activities of this compound derivatives are often influenced by their structural modifications, which can enhance or diminish their efficacy against specific diseases.

Anticancer Activity

This compound derivatives have shown promising results in anticancer research. A study indicated that certain compounds exhibited significant growth inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
1 MALME-M55.75%Moderate
2 Ty-822.5High
3 THP-11.6Very High
12 HCT1164.4Good
18 MCF-722.11Moderate

The SAR analysis revealed that unsubstituted aromatic rings generally exhibited higher activity compared to other substituents, with electron-withdrawing groups enhancing potency . Compounds with specific linkers and functional groups showed varied activities, emphasizing the importance of molecular structure in determining biological efficacy.

Antimicrobial Properties

This compound derivatives also demonstrate significant antimicrobial activity. Research has shown that certain compounds effectively inhibit bacterial growth:

Compound TypeActivity Against NTS (%) at 10 µM
Dianilinoquinoxalines>70%
Nitroquinoxalines>70% at 0.1 µM
Praziquantel (Control)IC50 = 2.2 µM

These findings suggest that modifications to the this compound structure can lead to enhanced antibacterial properties, particularly against resistant strains .

Anti-inflammatory and Antioxidant Effects

This compound derivatives have been investigated for their anti-inflammatory properties as well. For instance, compounds with electronegative groups have been shown to interact with cellular thiols and affect mitochondrial functions, indicating a potential dual mechanism of action in inflammatory conditions . Furthermore, some this compound derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against viruses like Epstein-Barr Virus (EBV). A systematic review identified several compounds that demonstrated stronger inhibitory effects than standard treatments without cytotoxicity:

Compound TypeActivity Against EBV
Disubstituted DerivativesStronger than oleanolic acid

The presence of hydrophobic alkyl groups was crucial for activity, suggesting that structural modifications can significantly impact antiviral efficacy .

Case Studies and Research Findings

  • Antitumor Mechanism : A study connected the immunological effects of this compound derivatives with their antitumor activity by measuring immunogenic cell death markers post-UVA activation .
  • Oxidative Stress Induction : this compound 1,4-di-N-oxides were found to induce oxidative stress in bacterial cells, leading to DNA damage as a mechanism of action against infections .
  • Pharmacophore Modeling : Advanced modeling techniques such as 3D-QSAR have been employed to predict the biological activity of this compound derivatives based on their structural features .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for quinoxaline derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Quinoxalines are typically synthesized via condensation of o-phenylenediamines with α-diketones or glyoxals. Green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, enhance reaction efficiency and reduce byproducts . For example, microwave irradiation reduces reaction times from hours to minutes while maintaining high yields (>85%) . Post-synthesis purification via column chromatography or recrystallization is critical for isolating derivatives with >95% purity, as impurities can skew biological or photophysical evaluations .

Q. How do substituents on the this compound core affect its biological activity?

  • Methodological Answer: Substituent effects are systematically analyzed using structure-activity relationship (SAR) studies. Electron-withdrawing groups (e.g., nitro, chloro) at the 2- and 3-positions enhance anti-HIV activity by increasing binding affinity to reverse transcriptase (IC50 < 1 μM) . In contrast, bulky alkyl groups reduce solubility but improve membrane permeability in antitrypanosomal agents . Computational tools like 3D-QSAR and molecular docking (AutoDock Vina) validate these trends by correlating substituent electronic properties with binding energies (e.g., ΔG < -8 kcal/mol for active anti-HIV derivatives) .

Q. What experimental techniques are used to characterize this compound derivatives?

  • Methodological Answer: Key techniques include:

  • Spectrophotometry (UV-Vis, fluorescence) to assess optical properties (e.g., λem ≈ 450 nm for zinc-ion probes) .
  • HPLC-MS for purity analysis and molecular weight confirmation.
  • Cyclic voltammetry to evaluate redox behavior (e.g., reduction potentials of ~1.5 V vs. Li/Li+ in LiBF4/PC electrolytes) .
  • X-ray crystallography to resolve structural conformations critical for target binding (e.g., planar this compound cores in GRB protein inhibitors) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound-electrolyte interactions?

  • Methodological Answer: Discrepancies in electrochemical behavior (e.g., variable reduction potentials in different electrolytes) are addressed via quantum chemical calculations (DFT, B3LYP/6-31G*). For example, BF3 adducts with this compound shift reduction potentials by 0.3–0.5 V due to altered electron affinity . Molecular dynamics simulations (MD) further model solvent effects (e.g., propylene carbonate vs. acetonitrile), revealing ion-pairing dynamics that explain divergent experimental results .

Q. What strategies optimize this compound derivatives for multi-target inhibition (e.g., anticancer and antiparasitic activity)?

  • Methodological Answer: Hybrid scaffolds (e.g., this compound-triazole sulfonamides) are designed using fragment-based drug discovery. Docking simulations against multiple targets (e.g., T. cruzi CYP51 and human topoisomerase II) identify overlapping pharmacophores. For instance, 2-hydroxythis compound derivatives show dual inhibition (IC50 < 10 μM for both targets) via π-π stacking and hydrogen bonding . High-throughput screening (HTS) in parallel assays validates selectivity ratios (>100:1 for parasite vs. mammalian cells) .

Q. How can fluorescence quenching mechanisms in this compound-based probes be mitigated for improved zinc-ion detection?

  • Methodological Answer: Aggregation-induced emission (AIE) strategies are employed by introducing steric hindrance (e.g., biphenyl substituents) to reduce π-π stacking. For example, pyridyl-quinoxaline derivatives achieve 90% quantum yield in aqueous media by restricting intramolecular rotation . Time-resolved fluorescence spectroscopy (TRFS) quantifies quenching rates (kq < 10^9 M⁻¹s⁻¹), guiding structural modifications to enhance photostability .

Q. What experimental and computational approaches validate this compound derivatives as protoporphyrinogen oxidase (PPO) inhibitors?

  • Methodological Answer:

  • In vitro assays : Measure herbicidal activity via chlorophyll depletion in Arabidopsis (EC50 ≈ 2 μM for compound 3f) .
  • Docking studies : Use PPO crystal structures (PDB: 1SEZ) to calculate binding energies (ΔG ≈ -9.5 kcal/mol) and identify critical interactions (e.g., hydrogen bonds with Arg98) .
  • QSAR models : Correlate logP values (1.5–3.0) with inhibitory potency, confirming lipophilicity as a key descriptor .

Data Analysis and Interpretation

Q. How should researchers address conflicting SAR data in this compound-based antimicrobial studies?

  • Methodological Answer: Contradictions arise from assay variability (e.g., broth microdilution vs. agar diffusion). Normalize data using standard protocols (CLSI guidelines) and apply machine learning (e.g., random forest models) to identify robust activity predictors. For example, MIC values for antifungal quinoxalines vary 4-fold across labs, but consensus models highlight electron-deficient rings as critical for activity (p < 0.01) .

Q. What metrics define "high activity" in this compound-based anticancer agents, and how are false positives minimized?

  • Methodological Answer: Prioritize compounds with:

  • Selectivity index (SI) : >10 (e.g., IC50 for cancer cells ≤ 5 μM vs. normal cells ≥ 50 μM) .
  • Apoptosis induction : Confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays.
  • False-positive controls : Include pan-assay interference compounds (PAINS) filters and counter-screens (e.g., ATP depletion assays) to exclude nonspecific inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline
Reactant of Route 2
Quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.